Dual Halogen Substitution Pattern: A Comparative Analysis of Molecular Descriptors
4-Bromo-3-iodobenzamide exhibits a distinct physicochemical profile compared to its mono-halogenated analogs, 3-iodobenzamide and 4-bromobenzamide. The presence of both heavy halogens results in a higher molecular weight (325.93 g/mol) and a more favorable lipophilicity for membrane permeation (LogP = 3.04) relative to 3-iodobenzamide (LogP ~1.8) [1][2]. This difference in LogP is class-inferred to translate to enhanced passive membrane permeability, a key factor in cellular assay performance [3].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 3.04 (computed) [1] |
| Comparator Or Baseline | 3-Iodobenzamide: ~1.8 (estimated from similar structures); 4-Bromobenzamide: ~1.4 (estimated) [2] |
| Quantified Difference | ΔLogP = +1.2 to +1.6 |
| Conditions | Computational prediction (ALOGPS/ACD/Labs) |
Why This Matters
Higher lipophilicity (LogP) is a critical parameter for optimizing passive membrane permeability and oral bioavailability in drug discovery programs.
- [1] Chemsrc. 4-bromo-3-iodobenzamide. Retrieved from https://m.chemsrc.com/en/cas/1261516-63-5.html. View Source
- [2] PubChem. 3-Iodobenzamide; 4-Bromobenzamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov. View Source
- [3] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
